Tert-butyl 4-bromo-3-fluorobenzoate
Overview
Description
Tert-butyl 4-bromo-3-fluorobenzoate is an organic compound with the molecular formula C11H12BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Mechanism of Action
Target of Action
Tert-butyl 4-bromo-3-fluorobenzoate is a chemical compound with a specific structure and properties
Mode of Action
The mode of action of this compound involves its interaction with other molecules in a chemical reaction . The bromine and fluorine atoms in the compound can be reactive sites, allowing it to participate in various chemical reactions such as nucleophilic substitution or free radical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals in the reaction environment. For instance, the compound is recommended to be stored in a dry environment at 2-8°C , indicating that moisture and temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-bromo-3-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-bromo-3-fluorobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Another method involves the direct bromination and fluorination of tert-butyl benzoate. This process requires the use of bromine and a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture. The reaction conditions must be carefully controlled to achieve selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems for reagent addition and temperature control helps in achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-3-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution Reactions: The fluorine atom can be substituted by electrophiles in the presence of strong acids or Lewis acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of halogenating agents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Electrophilic Aromatic Substitution: Formation of multi-substituted benzoates.
Reduction: Formation of tert-butyl 4-bromo-3-fluorobenzyl alcohol.
Scientific Research Applications
Tert-butyl 4-bromo-3-fluorobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a building block for the synthesis of advanced materials with specific properties.
Chemical Biology: In the study of biochemical pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-bromo-2-fluorobenzoate
- Tert-butyl 3-bromo-4-fluorobenzoate
- Tert-butyl 4-bromo-3-chlorobenzoate
- Tert-butyl 4-bromo-3-methylbenzoate
Uniqueness
Tert-butyl 4-bromo-3-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This unique substitution pattern can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-bromo-3-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVOTIIVGDSRRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733843 | |
Record name | tert-Butyl 4-bromo-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057961-75-7 | |
Record name | tert-Butyl 4-bromo-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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